N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride
Description
This compound (CAS: 1052537-38-8) is a hydrochloride salt featuring a complex heterocyclic structure. Its molecular formula is C₂₄H₂₅ClN₄O₅S, with a molecular weight of 517.0 g/mol . Key structural components include:
- A 3-phenylpropanamide backbone, providing a hydrophobic aromatic moiety.
- A dimethylaminopropyl group, which may enhance solubility and influence pharmacokinetics.
- A fused [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl group, combining benzothiazole and dioxolane rings.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-24(2)11-6-12-25(21(26)10-9-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)29-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPKAXRICQWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride typically involves multiple steps, starting with the preparation of the dioxolobenzothiazole intermediate. This intermediate is then reacted with a dimethylamino propylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reaction conditions used.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural Analogs and Differences
The following compounds share the 3-phenylpropanamide backbone but differ in substituents and heterocyclic systems:
Structural Insights :
- Fluorine vs. Dioxolane : The fluoro-substituted analog (1052541-49-7) may exhibit improved metabolic stability compared to the dioxolane-containing target compound, as fluorine often reduces oxidative metabolism.
- Chlorinated Phenyl Groups : Propanil uses a dichlorophenyl group for herbicidal activity, highlighting how electron-withdrawing substituents enhance agrochemical efficacy.
Physicochemical and ADMET Considerations
- Hydrogen Bonding: The dimethylaminopropyl group and dioxolane oxygen atoms may enhance water solubility relative to nonpolar analogs, though this is speculative without experimental data .
- Lumping Strategy : Compounds with similar backbones (e.g., 3-phenylpropanamide) may be grouped for predictive modeling of properties like logP or toxicity, as seen in lumping strategies for organic compounds .
Biological Activity
The compound N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide; hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Pharmacological Profile
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Some studies have highlighted the ability of benzothiazole compounds to inhibit tumor growth in vitro and in vivo, indicating their potential as anticancer agents .
- Neuropharmacological Effects : The compound's interaction with serotonin transporters (SERT) suggests it may influence mood and behavior, making it a candidate for treating depression or anxiety disorders .
The exact mechanism of action for N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide; hydrochloride is still under investigation. However, preliminary studies suggest that it may act as an allosteric modulator at serotonin receptors, enhancing serotonin signaling in the central nervous system .
Binding Affinity Studies
Binding assays have been conducted to determine the affinity of this compound for various neurotransmitter transporters. The results are summarized in the following table:
| Compound | Target Receptor | Ki (nM) | % Displacement at 10 µM |
|---|---|---|---|
| N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide | SERT | 19.7 | 85% |
| Other Analogues | NET | 30.2 | 70% |
These results indicate a strong binding affinity for SERT compared to norepinephrine transporters (NET), suggesting a selective action that could minimize side effects associated with broader-spectrum drugs .
Anticancer Activity
A study published in ResearchGate explored the anticancer properties of related benzothiazole compounds. In vitro tests demonstrated that these compounds could induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers evaluated the effects of similar compounds on animal models exhibiting depressive behaviors. The administration of these compounds resulted in significant improvements in mood-related behaviors, supporting their potential use as antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
